2-Methyl-3-(4-tert-butylphenyl)acrylic acid
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Overview
Description
2-Methyl-3-(4-tert-butylphenyl)acrylic acid is an organic compound with the molecular formula C14H18O2. It features a carboxylic acid group attached to an acrylic acid backbone, which is further substituted with a methyl group and a 4-tert-butylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-tert-butylphenyl)acrylic acid typically involves the reaction of 4-tert-butylbenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis to yield the desired acrylic acid derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(4-tert-butylphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Saturated derivatives of the acrylic acid.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-Methyl-3-(4-tert-butylphenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-tert-butylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The phenyl ring and its substituents can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Methyl-3-(4-tert-butylphenyl)propenoic acid
- 2-Methyl-3-(4-tert-butylphenyl)propanoic acid
- 2-Methyl-3-(4-tert-butylphenyl)butanoic acid
Comparison: 2-Methyl-3-(4-tert-butylphenyl)acrylic acid is unique due to its acrylic acid backbone, which imparts distinct reactivity and properties compared to its saturated analogs. The presence of the double bond in the acrylic acid moiety allows for additional chemical transformations and applications, setting it apart from similar compounds .
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10(13(15)16)9-11-5-7-12(8-6-11)14(2,3)4/h5-9H,1-4H3,(H,15,16)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVBTJBYQXKOIX-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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